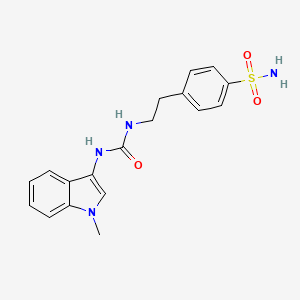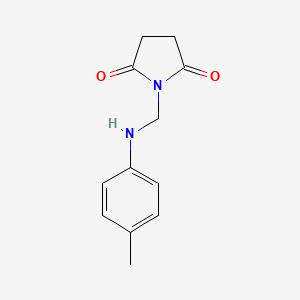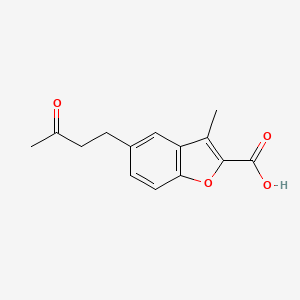![molecular formula C16H17N5O3 B2916917 9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 946341-06-6](/img/structure/B2916917.png)
9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality 9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Activity
Research on substituted analogues of pyrimidopurinediones, which share structural similarities with 9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, has demonstrated anti-inflammatory activity. These compounds were synthesized and shown to exhibit comparable anti-inflammatory effects to naproxen in models of chronic inflammation. Specifically, a prenylated derivative exhibited cyclooxygenase inhibitory activity and was found to be devoid of gastric ulcer inducing potential, highlighting its potential as a safer anti-inflammatory agent (Kaminski et al., 1989).
Adenosine Receptor Antagonism
A study on pyrimido- and tetrahydropyrazinopurinediones evaluated their affinities for adenosine receptors (ARs), identifying compounds with potent A1 AR antagonistic properties. This research underscores the potential of structurally related compounds for therapeutic applications targeting ARs, which are implicated in various physiological processes and diseases (Szymańska et al., 2016).
Synthesis and Chemical Properties
Further research has focused on the synthesis and chemical properties of related purinediones. Studies have developed methods for synthesizing various derivatives and explored their structural characteristics. These investigations provide insight into the chemical versatility and potential applications of these compounds in medicinal chemistry and drug development (imo et al., 1995).
Catalytic Applications and Anticancer Potential
Molecular iodine catalysis has been used to synthesize derivatives with significant anti-proliferative properties against cancer cell lines, highlighting the anticancer potential of this class of compounds. This research suggests that modifications to the compound's structure could enhance its therapeutic efficacy against cancer (Mulakayala et al., 2012).
Neuropharmacological Applications
Derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione have been evaluated for their affinity to serotonin receptors, revealing high affinity for 5-HT(1A) and alpha(1) receptors. Some compounds exhibited potent pre- and postsynaptic 5-HT(1A) receptor antagonism, indicating their potential as neuropharmacological agents (Jurczyk et al., 2004).
properties
IUPAC Name |
9-(4-hydroxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-9-7-20(10-3-5-11(22)6-4-10)15-17-13-12(21(15)8-9)14(23)18-16(24)19(13)2/h3-6,9,22H,7-8H2,1-2H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNZYEJJQYNQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-hydroxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)
![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)
![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)


![3-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916843.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-cyclopentylacetamide](/img/structure/B2916844.png)




![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2916852.png)
![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916854.png)
